molecular formula C8H10BrNO2 B8202369 5-Bromo-2-(dimethoxymethyl)pyridine

5-Bromo-2-(dimethoxymethyl)pyridine

Cat. No.: B8202369
M. Wt: 232.07 g/mol
InChI Key: NTYUVVUBDVQXOT-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethoxymethyl)pyridine: is an organic compound with the molecular formula C8H10BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a dimethoxymethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethoxymethyl)pyridine typically involves the bromination of 2-(dimethoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst or a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(dimethoxymethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

  • Substituted pyridine derivatives with various functional groups replacing the bromine atom.
  • Oxidized products with additional oxygen-containing functional groups.
  • Reduced products with the bromine atom removed or replaced by hydrogen.

Scientific Research Applications

Chemistry: 5-Bromo-2-(dimethoxymethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of various pyridine derivatives and heterocyclic compounds.

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethoxymethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reaction conditions and reagents used. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which can vary based on the specific bioactive compound it is part of.

Comparison with Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 5-Bromo-2-methoxypyridine
  • 2-Bromo-5-(dimethoxymethyl)pyridine

Comparison: 5-Bromo-2-(dimethoxymethyl)pyridine is unique due to the presence of both a bromine atom and a dimethoxymethyl group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it distinct from other similar pyridine derivatives. The presence of the dimethoxymethyl group can influence the compound’s solubility, reactivity, and interactions with other molecules, differentiating it from compounds with only a bromine or methoxy group.

Properties

IUPAC Name

5-bromo-2-(dimethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)7-4-3-6(9)5-10-7/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYUVVUBDVQXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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